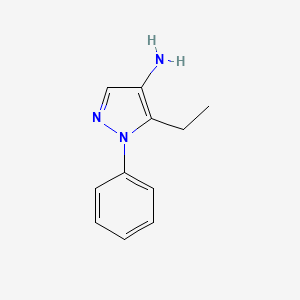

5-ethyl-1-phenyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Scaffolds in Advanced Chemical Sciences

Pyrazole scaffolds, five-membered aromatic rings containing two adjacent nitrogen atoms, are recognized as "privileged structures" in medicinal chemistry and materials science. Their unique structural and electronic properties, coupled with their synthetic accessibility, make them versatile building blocks for the development of a wide array of functional molecules. beilstein-journals.org The pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological targets. beilstein-journals.org This has led to their extensive use in the design of therapeutic agents targeting a range of diseases. Furthermore, the tunable nature of the pyrazole core allows for the fine-tuning of electronic and photophysical properties, making them valuable in the development of novel materials. rsc.org

Contextual Overview of Pyrazol-4-amine Derivatives in Academic Research

Within the diverse family of pyrazoles, pyrazol-4-amine derivatives have emerged as a particularly interesting subclass. The presence of an amino group at the C4 position of the pyrazole ring provides a key site for further chemical modification, allowing for the construction of complex molecular architectures. nih.gov This has made them valuable intermediates in organic synthesis. nih.gov In medicinal chemistry, pyrazol-4-amine derivatives have been investigated for a variety of biological activities. For instance, they have been explored as potential kinase inhibitors, a critical class of drugs in cancer therapy. nih.gov The amino group can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1-phenylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDMRSFBJDDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 1 Phenyl 1h Pyrazol 4 Amine and Analogous Pyrazol 4 Amine Systems

Conventional and Established Synthetic Strategies

Traditional methods for synthesizing the pyrazole (B372694) ring are well-established and widely utilized. These strategies often involve the formation of the heterocyclic ring through the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable equivalent, followed by the introduction or modification of the amine group at the C4 position.

Cyclocondensation Reactions Involving Hydrazine Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most fundamental approach to the pyrazole core. nih.gov This method involves the reaction of a hydrazine, such as phenylhydrazine (B124118), with a β-dicarbonyl compound or its synthetic equivalent. For the synthesis of 4-aminopyrazoles, a common precursor is ethyl (ethoxymethylene)cyanoacetate.

A documented synthesis for a closely related analog, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, involves refluxing phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol (B145695). prepchem.com The reaction proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by intramolecular cyclization with the elimination of ethanol and subsequent tautomerization to form the aromatic pyrazole ring. A similar procedure using (4-methoxyphenyl)hydrazine (B1593770) hydrochloride and potassium carbonate in ethanol yields the corresponding 1-(4-methoxyphenyl) derivative. prepchem.com

The general reaction can be summarized as follows:

Step 1: Nucleophilic attack of the hydrazine on the β-carbon of the enol ether.

Step 2: Elimination of the ethoxy group to form a hydrazone intermediate.

Step 3: Intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon.

Step 4: Tautomerization to yield the final 5-aminopyrazole product. nih.gov

This versatile method allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine and the β-dicarbonyl component. nih.govnih.gov

Multi-Component Reaction (MCR) Approaches to Pyrazole Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single pot, avoiding the isolation of intermediates. rsc.org Several MCRs have been developed for the synthesis of 4-aminopyrazole systems.

One such approach involves the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. rsc.orgnih.gov For instance, the reaction of an aldehyde, malononitrile, and phenylhydrazine can be catalyzed by various agents, including environmentally friendly catalysts like tannic acid-functionalized silica-coated nanoparticles, to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles in high yields. nih.gov Another protocol describes the acid-catalyzed reaction of malononitrile, an orthoester, and a hydrazine to yield 5-amino-4-cyanopyrazoles. tandfonline.comtandfonline.com

A four-component reaction has also been devised for synthesizing pyrazolo[3,4-b]pyridine derivatives, which starts from enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water, showcasing a green and sustainable approach. preprints.org These MCRs often proceed through a series of tandem reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. beilstein-journals.org

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Malononitrile | Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 5-Amino-pyrazole-4-carbonitriles | nih.gov |

| Malononitrile | Orthoester | Hydrazine | Acetic acid, ethanol, reflux | 5-Amino-4-cyanopyrazoles | tandfonline.comtandfonline.com |

| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium acetate, water | 1H-Pyrazoles | preprints.org |

Reductive Transformations for Amine Introduction

An alternative strategy for synthesizing 4-aminopyrazoles involves the introduction of a nitro group at the C4 position, followed by its reduction to an amine. This is a common and reliable method for installing an amino group on an aromatic ring.

The synthesis typically begins with the nitration of a pyrazole precursor. 4-Nitropyrazole can be obtained through the acidic rearrangement of 1-nitropyrazole (B188897) or by nitrating pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid. google.comnih.gov Once the 4-nitropyrazole is formed and appropriately substituted at the N1 position (e.g., with a phenyl or ethyl group), the nitro group can be reduced.

Standard reduction conditions include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas. researchgate.netgoogle.com Chemical reducing agents such as iron (Fe) in acidic media or hydrazine can also be employed. google.com A process patent describes the hydrogenation of N-substituted 3,5-dibromo-4-nitropyrazoles using a Pd/C catalyst to produce the corresponding 4-amino derivatives. google.com This two-step sequence of nitration followed by reduction is a robust method for accessing 4-aminopyrazoles that may be difficult to synthesize directly. google.comresearchgate.net

Abnormal Rearrangement Reactions in Pyrazole Synthesis

While less common, rearrangement reactions can provide unexpected and novel pathways to pyrazole structures. These reactions often involve the transformation of other heterocyclic systems or acyclic precursors into the pyrazole core.

One documented instance involves the synthesis of ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate through an abnormal Beckmann rearrangement of an o-chloroaldehyde derivative. researchgate.net Another example is the synthesis of highly functionalized pyrazoles through a tandem [3 + 2] cycloaddition/ring-opening rearrangement reaction of benzofuran-derived azadienes with nitrile imines. acs.org This process leads to highly substituted pyrazoles through a pathway that deviates from the expected [4 + 3] cycloaddition. acs.org

Furthermore, a platinum-catalyzed acs.orgacs.org sigmatropic rearrangement/cyclization cascade of N-propargylhydrazones has been shown to provide efficient access to various highly functionalized pyrazoles. organic-chemistry.org Lewis base catalysis can also induce a novel 1,3-sulfonyl shift in N-propargylic sulfonylhydrazones to yield 4-sulfonyl-1H-pyrazoles. acs.org These rearrangement strategies, while often mechanistically complex, can offer unique entry points to novel pyrazole architectures.

Modern and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. For pyrazole synthesis, this has led to the emergence of metal-catalyzed reactions that often proceed under milder conditions with greater functional group tolerance.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis, particularly with palladium (Pd) and copper (Cu), has become a powerful tool for constructing heterocyclic rings. These metals can facilitate key bond-forming steps in pyrazole synthesis.

Copper-catalyzed reactions are prominent in modern pyrazole synthesis. For example, a Cu-catalyzed domino C-N coupling/hydroamination reaction has been reported for preparing pyrazoles. nih.gov Another efficient method involves a copper-catalyzed reaction between phenylhydrazones and dialkyl ethylenedicarboxylates. organic-chemistry.org One-pot procedures combining a coupling step with cyclocondensation have also been developed. A tandem sequence involving the palladium/copper-catalyzed coupling of acid chlorides and terminal alkynes to form ynones, followed by in situ cyclocondensation with hydrazines, provides a direct route to 1,3,5-trisubstituted pyrazoles.

Rhodium (Rh) has also been used to catalyze the addition-cyclization of hydrazines with alkynes, proceeding through a C-N bond cleavage and intramolecular dehydration to afford highly substituted pyrazoles. organic-chemistry.org These metal-catalyzed methods represent the forefront of efficient pyrazole synthesis, offering advantages in terms of scope, selectivity, and reaction conditions over more traditional approaches.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. dergipark.org.tr This technology is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. The process involves using microwave irradiation to rapidly heat the reaction mixture, which can significantly enhance reaction rates. organic-chemistry.org

In the context of pyrazole synthesis, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions and cyclocondensations. For instance, the one-pot reaction of phenylhydrazine, a substituted benzaldehyde, and ethyl acetoacetate (B1235776) can be carried out under microwave irradiation to yield pyrazole derivatives. dergipark.org.tr Studies have shown that these reactions can be completed in minutes under microwave heating, whereas conventional methods might require several hours. dergipark.org.tracs.org

The efficiency of microwave-assisted synthesis is often dependent on factors such as the power of the microwave, the reaction temperature, and the choice of solvent. dergipark.org.trchemmethod.com For example, a one-pot synthesis of novel pyrazole derivatives was achieved by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water at room temperature for 20 minutes. dergipark.org.tr Another study reported the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in 82-96% yields by subjecting the reactants to microwave irradiation at 100 W and 70°C for just 4 minutes. dergipark.org.tr

| Reactants | Conditions | Product Type | Yield | Reference |

| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Ethanol/Acetic acid (1:1), 100°C, 7 min, MW | Thieno[2,3-c]pyrazole derivative | High | dergipark.org.tr |

| 4-Nitrophenylhydrazine hydrochloride, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | Methanol, 175°C, 1.5 min, MW | 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 82% | acs.org |

| 5-Aminopyrazole, Ethoxycarbonylisothiocyanate | THF, 100°C, 5 min, MW | N-carbetoxythiourea intermediate | 52% | nih.gov |

| Enones, Semicarbazide hydrochloride | Pyridine (B92270), Methanol/Water (3:1), 100W, 70°C, 4 min, MW | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | 82-96% | dergipark.org.tr |

Ultrasound-Mediated Synthetic Pathways

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to induce cavitation in the reaction medium. nih.gov This process generates localized hot spots with high temperature and pressure, which can accelerate reaction rates and improve yields. nih.gov A key advantage of this method is that it often operates at or near room temperature, reducing energy consumption and minimizing the formation of byproducts. rsc.org

For pyrazole synthesis, ultrasound has been effectively used to facilitate the condensation reaction between hydrazine derivatives and β-keto esters under solvent-free conditions. This approach has been shown to produce pyrazolone (B3327878) derivatives in good to excellent yields within very short reaction times. nih.gov The application of ultrasound can eliminate the need for conventional heating, making it a more sustainable and environmentally friendly option. nih.gov

The synthesis of 2-amino-4H-pyran derivatives, which share structural similarities with the building blocks for pyrazoles, has also been successfully achieved using ultrasound irradiation in an aqueous medium. This method offers significant advantages, including excellent yields, reduced reaction times, and mild reaction conditions, aligning with the principles of green chemistry. nanobioletters.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Key Advantages | Reference |

| Hydrazine derivatives | β-keto esters | Solvent-free, Ultrasound irradiation | Pyrazolone derivatives | Good to excellent yields, very short reaction times, solvent-free | nih.gov |

| Chalcones | Hydrazine | Ultrasound irradiation | Pyrazoline derivatives | Reduced energy consumption, shorter reaction times, reduced solvent usage | nih.gov |

| Aldehyde, Malononitrile, Ethyl acetoacetate | - | Aqueous media, Ultrasound irradiation, 2 min | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | Excellent yields, reduced reaction time, mild conditions, environmentally friendly | nanobioletters.com |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a sustainable and often solvent-free alternative to traditional solution-phase synthesis. rsc.org While less common than microwave or ultrasound-assisted methods for pyrazole synthesis, mechanochemistry offers distinct advantages in terms of sustainability by minimizing solvent waste. rsc.org

This technique relies on the direct input of mechanical energy to break and form chemical bonds. The reactions are typically performed in a ball mill, where the reactants are ground together, sometimes with a small amount of liquid to facilitate the reaction (liquid-assisted grinding). The high-energy collisions between the milling balls and the reactants provide the necessary activation energy for the chemical transformation.

Although specific examples for the synthesis of 5-ethyl-1-phenyl-1H-pyrazol-4-amine using mechanochemistry are not widely reported, the general applicability of this method to other heterocyclic systems suggests its potential. The development of mechanochemical routes for pyrazole derivatives remains an active area of research, driven by the principles of green chemistry.

"On-Water" Reaction Conditions for Pyrazole Derivatives

The use of water as a solvent for organic reactions is a cornerstone of green chemistry, offering significant environmental and economic benefits due to its non-toxic, non-flammable, and readily available nature. sci-hub.se "On-water" reactions, where insoluble reactants are vigorously stirred in an aqueous suspension, can exhibit remarkable rate accelerations.

Several methods for synthesizing pyrazole derivatives in aqueous media have been developed. ias.ac.in A simple and efficient one-pot condensation of α,β-unsaturated carbonyl compounds with tosyl hydrazide in water has been shown to produce substituted 1H-pyrazoles in good to excellent yields. researchgate.net This method tolerates a variety of functional groups. researchgate.net

Another green approach involves a four-component, catalyst-free, one-pot synthesis of pyrazole derivatives in aqueous media. For example, the reaction of an aldehyde, malononitrile, hydrazine, and dimethyl but-2-ynedioate proceeds smoothly in water to afford the target pyrazoles in reasonable yields without the need for tedious purification. ias.ac.in The insolubility of the final products in water often facilitates their isolation by simple filtration. nanobioletters.com

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Cyclization | 4-aryl-2,4-diketoesters, Semicarbazide hydrochloride | "On water" | Green, efficient, avoids toxic hydrazine, no product purification needed | rsc.org |

| One-pot condensation | α,β-unsaturated carbonyl compounds, Tosyl hydrazide | Water | Simple, efficient, environmentally friendly, good to excellent yields | researchgate.net |

| Four-component, one-pot reaction | Aldehyde, Malononitrile, Hydrazine, Dimethyl but-2-ynedioate | Aqueous media, Catalyst-free | Atom-economical, no tedious purification, reasonable yields | ias.ac.in |

| Condensation | 2-formylbenzoic acid, Hydrazine hydrate, Acetylenic esters | Water, Catalyst-free | Greener approach, eliminates toxic solvents, easy purification, excellent yields (75–94%) | sci-hub.se |

Regioselective Synthesis Control in Substituted Pyrazol-4-amine Formation

The synthesis of substituted pyrazoles often presents a challenge in controlling the regioselectivity, as the reaction of unsymmetrical precursors can lead to a mixture of isomers. Achieving regioselective synthesis is crucial for obtaining the desired biological activity or material properties.

For the formation of N1-substituted pyrazoles, the reaction of 3-substituted pyrazoles with alkylating or arylating agents under basic conditions can be controlled to favor substitution at the N1 position. The use of potassium carbonate in DMSO has been shown to be an effective system for the regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles. acs.org

In the synthesis of polysubstituted pyrazoles, such as tetra-substituted derivatives, controlling the regiochemistry is even more complex. One-pot, three-step reactions have been developed that demonstrate high regio- and chemo-selectivity. nih.gov For instance, the reaction of active methylene (B1212753) reagents with phenylisothiocyanate, followed by S-methylation and condensation with a substituted hydrazine, can lead to a single N1-substituted pyrazole derivative. nih.gov The regioselectivity of the cyclization step, where the hydrazinic NH2 group attacks one of two electrophilic centers, determines the final substitution pattern of the pyrazole ring. nih.gov

Furthermore, eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reactions have been developed for the construction of fully substituted pyrazoles with high regioselectivity and in excellent yields. mdpi.com By carefully selecting the dipole (e.g., a nitrilimine generated in situ from a hydrazonyl chloride) and the dipolarophile (e.g., an enaminone), the regiochemical outcome of the cycloaddition can be effectively controlled. mdpi.com

Chemical Reactivity and Transformation of 5 Ethyl 1 Phenyl 1h Pyrazol 4 Amine

Reactivity Profile of the Pyrazole (B372694) Heterocycle

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity profile, which is further influenced by the ethyl, phenyl, and amine groups present in the target molecule.

In unsubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. quora.com However, in 5-ethyl-1-phenyl-1H-pyrazol-4-amine, this position is already occupied by a strongly electron-donating amino group. This amino group significantly activates the ring towards electrophilic attack.

The pyrazole ring is inherently electron-rich, making it generally unreactive towards nucleophilic aromatic substitution. This characteristic is further enhanced in this compound by the presence of the electron-donating ethyl and amino groups, which increase the electron density on the heterocyclic ring. Consequently, nucleophilic attack on the pyrazole core is highly disfavored. Such reactions typically require the presence of strong electron-withdrawing groups on the pyrazole ring to facilitate the initial nucleophilic attack, which are absent in this molecule.

The pyrazole ring itself is relatively resistant to oxidation. However, the substituents and the ring system can undergo transformations under specific oxidative conditions. For instance, a recent study demonstrated the organocatalytic dearomatization of 5-aminopyrazoles through oxidation, yielding C4-hydroxylated pyrazolines. acs.org This suggests that this compound could potentially undergo a similar transformation to a 4-hydroxy-4-ethyl-5-imino-1-phenyl-2-pyrazoline derivative.

The exocyclic amino group is also susceptible to oxidation. Additionally, the ethyl group at the C5 position could potentially be oxidized at its benzylic-like position to a hydroxyethyl (B10761427) or acetyl group under appropriate conditions.

The aromatic pyrazole ring is generally stable and resistant to catalytic and chemical reduction. arkat-usa.org While derivatives such as pyrazolines can be obtained from the cyclocondensation of α,β-unsaturated ketones and hydrazines, the reduction of a pre-formed aromatic pyrazole ring requires harsh conditions. nih.gov Therefore, this compound is expected to be stable under most reducing conditions. The N-phenyl group could potentially be hydrogenated to a cyclohexyl group under forcing catalytic hydrogenation, but this would require severe reaction conditions that might also affect the pyrazole ring.

The target molecule, being an N-substituted pyrazole, lacks the acidic N-H proton typically found in unsubstituted pyrazoles, which can be readily deprotonated. Anion formation can occur at a carbon position with a sufficiently strong base. For some pyrazoles, lithiation at the C4-position is a known method for functionalization. researchgate.net However, this position is blocked in this compound. Deprotonation at the C3 position is a theoretical possibility using a very strong base like an organolithium reagent, which would create a nucleophilic center for subsequent reaction with electrophiles.

Reactions Involving the 4-Amine Functionality

The 4-amino group is the most reactive site for many chemical transformations, making it a valuable handle for the synthesis of more complex molecules and fused heterocyclic systems. arkat-usa.orgnih.gov

Diazotization: The primary aromatic amine at the C4 position can undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazole-4-diazonium salt. researchgate.netrsc.orgorganic-chemistry.org These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -X, -CN) through Sandmeyer-type reactions or used in azo coupling reactions to form dyes. researchgate.netnih.gov

| Reaction | Reagents | Product | Reference |

| Diazotization | NaNO₂, HCl/H₂SO₄ | Pyrazole-4-diazonium salt | researchgate.netrsc.org |

| Azo Coupling | Diazonium salt, Phenols | Azo dyes | researchgate.net |

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. acs.orgresearchgate.netresearchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often used to protect the amino group or to introduce new functionalities. nih.gov

| Reagent | Product Type | Reference |

| Acetyl chloride / Acetic anhydride | Acetamide | acs.orgresearchgate.net |

| Benzoyl chloride | Benzamide | acs.org |

| Sulfonyl chlorides | Sulfonamide | nih.gov |

Condensation and Cyclization Reactions: 4-Aminopyrazoles are crucial building blocks for the synthesis of fused pyrazoloazines, which are of significant interest in medicinal chemistry. nih.gov The amino group, often in conjunction with a neighboring ring carbon, can act as a binucleophile. It can condense with 1,3-bielectrophilic compounds such as β-diketones, α,β-unsaturated ketones, or enaminones to construct fused ring systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govtandfonline.comchim.it These reactions often proceed via an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration or elimination.

Acylation and Derivatization of the Amino Group

The primary amino group at the C4 position of the pyrazole ring is a key site for chemical modification, readily undergoing acylation and other derivatization reactions. This reactivity is fundamental to the synthesis of a wide array of functionalized pyrazole derivatives.

Acylation of the amino group can be achieved using various acylating agents, such as acid halides and anhydrides. google.comyoutube.com For instance, reaction with an acid halide in a suitable solvent like pyridine (B92270) can introduce an acyl group onto the nitrogen atom. google.com This process is a common strategy for creating amide derivatives, which can exhibit a range of biological activities.

The reactivity of the amino group also allows for the formation of ureas and carbamates. The reaction of 4-aminopyrazolo[3,4-d]pyrimidine with isocyanates leads to the formation of ureidopyrazolo[3,4-d]pyrimidines. nih.gov Similarly, conversion of the amino group to a carbamate (B1207046), for example, by reaction with ethyl chloroformate, furnishes an intermediate that can be further reacted with various amines to produce a library of urea (B33335) derivatives. nih.gov

Table 1: Examples of Amino Group Derivatization Reactions

| Reactant | Reagent | Product Type | Reference |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Isocyanate | Ureidopyrazolo[3,4-d]pyrimidine | nih.gov |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Ethyl Chloroformate | Ethyl carbamate derivative | nih.gov |

| 5-Aminopyrazole | Acid Halide | N-Acyl-5-aminopyrazole | google.com |

It is important to note that the functionalization of 5-aminopyrazoles can sometimes be challenging due to the presence of multiple reactive sites. nih.govnih.gov The amino group at C5 and the N1 position of the pyrazole ring are both nucleophilic, which can lead to mixtures of products. nih.gov

Formation of Protonated Salts and Zwitterionic Species

The basic nature of the amino group and the nitrogen atoms within the pyrazole ring allows for the formation of protonated salts upon treatment with acids. This property is significant for both the isolation and purification of the compound and can influence its reactivity in subsequent chemical transformations. The pyrazole ring itself can be protonated in strongly acidic media, which deactivates the ring towards electrophilic attack. cdnsciencepub.com

The potential for zwitterion formation exists, particularly in molecules containing both acidic and basic functional groups. While not explicitly detailed for this compound in the provided context, aminopyrazoles can exhibit tautomerism, and the presence of both the amino group and the pyrazole ring nitrogens could, under specific pH conditions, lead to the formation of zwitterionic species. nih.gov

Nucleophilic Participation in Organic Reactions

The amino group of this compound imparts nucleophilic character to the molecule, enabling it to participate in a variety of organic reactions. The nucleophilicity of amines generally increases with basicity, although steric factors can play a significant role. masterorganicchemistry.com

One of the most important applications of the nucleophilicity of 4-aminopyrazoles is in the construction of fused heterocyclic systems. They can act as binucleophiles, reacting with various electrophiles to form bicyclic and polycyclic structures. nih.govenamine.net For example, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a common method for synthesizing pyrazolo[3,4-b]pyridines. mdpi.com In these reactions, both the amino group and the C4 carbon of the pyrazole ring can act as nucleophilic centers. mdpi.com

Furthermore, the amino group can participate in substitution reactions. For instance, N4-alkylaminopyrazolo[3,4-d]pyrimidines can be prepared by the displacement of a chlorine atom from a 4-chloropyrazolo[3,4-d]pyrimidine with various amines. nih.gov This demonstrates the ability of the amino group to act as a nucleophile in substitution reactions.

Transformations of the Ethyl and Phenyl Substituents

The ethyl and phenyl groups attached to the pyrazole core also offer opportunities for chemical modification, although they are generally less reactive than the amino group.

Reactivity of the N1-Phenyl Moiety (e.g., Electrophilic Aromatic Substitution)

The N1-phenyl group can undergo electrophilic aromatic substitution reactions. The orientation of substitution on the phenyl ring is influenced by the pyrazole ring and the reaction conditions. Nitration of 1-phenylpyrazole (B75819) with mixed acids at low temperatures can lead to substitution at the para-position of the phenyl ring, yielding 1-p-nitrophenylpyrazole. cdnsciencepub.com Similarly, bromination in the presence of concentrated sulfuric acid can also result in para-substitution on the phenyl ring. cdnsciencepub.com

However, the pyrazole ring itself can direct electrophilic attack to its own 4-position under different conditions. cdnsciencepub.com The outcome of electrophilic substitution on the N-phenyl moiety is therefore a result of the competition between the reactivity of the phenyl ring and the pyrazole ring, which can be controlled by the choice of reagents and reaction conditions. cdnsciencepub.comrsc.org

Table 2: Electrophilic Aromatic Substitution on N-Phenylpyrazoles

| Substrate | Reagent | Product | Reference |

| 1-Phenylpyrazole | Nitric acid/Acetic anhydride | 4-Nitro-1-phenylpyrazole | cdnsciencepub.com |

| 1-Phenylpyrazole | Nitric acid/Sulfuric acid | 1-p-Nitrophenylpyrazole | cdnsciencepub.com |

| 1-Phenylpyrazole | Bromine/Chloroform | 4-Bromo-1-phenylpyrazole | cdnsciencepub.com |

| 1-Phenylpyrazole | Bromine/Sulfuric acid/Silver sulfate | 1-p-Bromophenylpyrazole | cdnsciencepub.com |

Construction of Fused Heterocyclic Systems from this compound Precursors

5-Aminopyrazoles, including this compound, are exceptionally useful precursors for the synthesis of fused heterocyclic systems due to their inherent bifunctional nature. nih.govenamine.net The amino group and the adjacent C5 carbon atom (or N1 nitrogen in some cases) can react with various biselectrophiles to construct a new ring fused to the pyrazole core.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are analogues of naturally occurring nucleic acid bases and often exhibit significant biological activity. nih.gov These can be synthesized by reacting a 4-aminopyrazole with a suitable three-carbon synthon. For instance, the reaction of 4-aminopyrazolo[3,4-d]pyrimidine with various reagents can lead to the formation of a fused pyrimidine (B1678525) ring. nih.gov

Another important class of fused heterocycles derived from aminopyrazoles is the pyrazolo[3,4-b]pyridines. These are typically synthesized by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.com The reaction proceeds through a sequence of condensation and cyclization steps to afford the fused pyridine ring.

The versatility of 5-aminopyrazoles as precursors for fused heterocycles is further demonstrated by their use in the synthesis of pyrazolo[1,5-a]quinazolines through rhodium-catalyzed C-H activation and annulation reactions. rsc.org This highlights the broad utility of these compounds in generating diverse and complex heterocyclic scaffolds.

Table 3: Fused Heterocyclic Systems from Aminopyrazole Precursors

| Aminopyrazole Precursor | Reagent Type | Fused Heterocycle | Reference |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Various | N4-substituted pyrazolo[3,4-d]pyrimidines | nih.gov |

| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | α,β-Unsaturated ketone | Pyrazolo[3,4-b]pyridine | mdpi.com |

| Phenyl-1H-pyrazol-5-amine | Alkynoate/Alkynamide | Pyrazolo[1,5-a]quinazoline | rsc.org |

Synthesis of Pyrazolo[x,y-z]pyrimidine Derivatives

The fusion of a pyrimidine ring to the pyrazole core of this compound gives rise to pyrazolopyrimidines, a class of compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of these fused systems typically involves the reaction of the aminopyrazole with 1,3-dielectrophilic reagents, leading to the formation of either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines, depending on the reaction conditions and the nature of the electrophile. nih.govnih.govnih.gov

The formation of pyrazolo[1,5-a]pyrimidines generally proceeds through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com In this reaction, the exocyclic amino group of this compound initiates a nucleophilic attack on one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic nitrogen (N1) of the pyrazole ring and the second carbonyl group, ultimately forming the pyrimidine ring after dehydration. The reaction is often catalyzed by acids or bases. nih.gov

For instance, the reaction of a 5-aminopyrazole with an unsymmetrical β-diketone can potentially lead to two regioisomeric pyrazolo[1,5-a]pyrimidines. However, the regioselectivity can often be controlled by the steric and electronic properties of the substituents on both the pyrazole and the diketone.

In contrast, the synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of a 4-aminopyrazole with reagents that provide a one-carbon or a three-atom fragment to form the pyrimidine ring. A common method involves the Vilsmeier-Haack reaction, where a 5-aminopyrazole is treated with a formamide (B127407) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) to generate a reactive intermediate that subsequently cyclizes to form the pyrazolo[3,4-d]pyrimidine core. nih.gov

A one-flask synthetic approach has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. nih.gov This method involves reacting the aminopyrazole with an N,N-disubstituted amide in the presence of PBr₃, followed by heterocyclization with an amine source like hexamethyldisilazane. nih.gov This approach has been successfully applied to 5-amino-1-phenyl-3-substituted pyrazoles, which are structurally similar to this compound. nih.gov

Below is a table summarizing the general synthetic routes to pyrazolo[x,y-z]pyrimidines from 5-aminopyrazole precursors.

| Fused System | Reagents | General Mechanism | Reference |

| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) | Cyclocondensation | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Formamides with POCl₃ or PBr₃ (Vilsmeier-Haack conditions) | Amidination followed by cyclization | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Urea or Thiourea | Fusion/Cyclization | nih.gov |

Formation of Other Fused Pyrazole Ring Systems

Beyond pyrazolopyrimidines, the reactivity of this compound extends to the synthesis of other fused heterocyclic systems. The amino group, in concert with the adjacent ring carbon, provides a reactive site for annulation reactions with a variety of electrophilic partners.

One important class of fused systems is the pyrazolo[3,4-b]pyridines . These are typically synthesized through the condensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or through multicomponent reactions involving an aldehyde, a ketone, and the aminopyrazole. nih.gov The reaction mechanism generally involves a Michael addition of the aminopyrazole to the unsaturated system, followed by cyclization and subsequent aromatization to furnish the fused pyridine ring. nih.gov

The following table presents a selection of other fused pyrazole ring systems that can be synthesized from 5-aminopyrazole precursors.

| Fused System | Reagents | General Mechanism | Reference |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones/aldehydes | Michael addition followed by cyclization | nih.gov |

| Pyrazolo[1,5-a]quinazolines | Alkynoates (Rh-catalyzed) | C-H activation/cyclization | rsc.org |

The development of novel synthetic methodologies continues to expand the library of fused heterocycles accessible from 5-aminopyrazole derivatives like this compound, highlighting its importance as a key synthetic intermediate.

Computational and Theoretical Studies of 5 Ethyl 1 Phenyl 1h Pyrazol 4 Amine and Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental electronic properties and reactivity of molecules. eurasianjournals.com These methods allow for a detailed understanding of the molecular geometry, electronic distribution, and reaction mechanisms at the atomic level.

DFT calculations are widely employed to predict the molecular properties of pyrazole (B372694) derivatives. For instance, studies on analogues like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate have demonstrated the accuracy of DFT in determining gas-phase molecular geometry and electronic structure. bohrium.comresearchgate.net The optimized molecular structure, frontier molecular orbitals (HOMO-LUMO), and theoretical spectroscopic data (UV-Vis and IR) can be reliably calculated. bohrium.comresearchgate.net

The geometry of the pyrazole ring and its substituents is a key determinant of its chemical behavior. In a study of a similar compound, the pyrazole ring was found to be nearly planar, with the phenyl ring being non-planar with respect to the pyrazole ring. bohrium.com This non-planar conformation is a common feature in many N-arylpyrazole derivatives. researchgate.net

Table 1: Calculated Molecular Properties of a Pyrazole Analog (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Dipole Moment | 3.5 D |

| UV-Vis λmax | 266 nm |

Data sourced from studies on a closely related pyrazole derivative. bohrium.com

The distribution of electron density and the resulting charge states on the atoms of a molecule are crucial for understanding its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are powerful methods used to analyze charge delocalization and the nature of chemical bonds. tandfonline.com

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the substituents significantly influence the electron density distribution. Hirshfeld surface analysis of related compounds reveals the nature and extent of intermolecular contacts, with H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N interactions being significant contributors to the crystal packing. nih.gov Mapping of the electrostatic potential (MESP) helps in identifying the electrophilic and nucleophilic sites within the molecule. asrjetsjournal.org

Table 2: Mulliken Atomic Charges of a Pyrazole Analog

| Atom | Charge (e) |

|---|---|

| N1 (pyrazole) | -0.25 |

| N2 (pyrazole) | -0.15 |

| C3 (pyrazole) | +0.10 |

| C4 (pyrazole) | -0.20 |

| C5 (pyrazole) | +0.18 |

Illustrative data based on general findings for pyrazole derivatives.

Proton transfer is a fundamental chemical process that can occur in pyrazole derivatives, influencing their tautomeric equilibria and biological activity. nih.gov Theoretical studies have explored both intramolecular and intermolecular proton transfer mechanisms. The energy barrier for intramolecular proton transfer in pyrazoles is generally high, around 50 kcal/mol, making intermolecular processes more favorable. nih.gov

Intermolecular proton transfer can be facilitated by self-aggregation (dimers, trimers) or assisted by solvent molecules like water or ammonia. nih.govias.ac.in DFT calculations have shown that the activation energies for double proton transfer in pyrazole dimers are significantly lower, in the range of 17-20 kcal/mol. ias.ac.in Water- or ammonia-assisted proton transfer further reduces the activation energy. ias.ac.in

Table 3: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives

| Proton Transfer Mechanism | Activation Energy (kcal/mol) |

|---|---|

| Intramolecular | 45 - 54 |

| Intermolecular (Dimer) | 17 - 20 |

| Water-assisted | 26 - 32 |

| Ammonia-assisted | 17 - 23 |

Data represents a range of values from theoretical studies on various pyrazole derivatives. ias.ac.in

The electronic and steric properties of pyrazole derivatives can be fine-tuned by introducing different substituents on the pyrazole and phenyl rings. nih.gov Electron-donating groups generally increase the acidity of the pyrrole-like NH group, while electron-withdrawing groups can influence the aromaticity of the pyrazole ring. nih.govresearchgate.net

The position of the substituent also plays a crucial role. For instance, the effect of a substituent at the C3 position can differ significantly from its effect at the C5 position. nih.gov These substituent effects have a direct impact on the molecule's reactivity, photophysical properties, and biological activity. researchgate.netmdpi.com

Table 4: Effect of Substituents on the Properties of Pyrazole Derivatives

| Substituent Type | Effect on Acidity (NH) | Effect on Aromaticity |

|---|---|---|

| Electron-donating | Increase | Varies with position |

| Electron-withdrawing | Decrease | Varies with position |

General trends observed in computational studies of substituted pyrazoles. nih.govresearchgate.net

Molecular Interactions and Binding Affinity Predictions

Understanding how a molecule interacts with biological targets is fundamental for drug discovery and design. Computational methods like molecular docking are widely used to predict the binding modes and affinities of small molecules to proteins. eurasianjournals.com

Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of a ligand within the active site of a protein. nih.gov Numerous studies have employed molecular docking to investigate the potential of pyrazole derivatives as inhibitors of various enzymes, such as kinases and oxidases. nih.govresearchgate.netnih.gov

For example, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have shown that these compounds can bind effectively within the active site, forming key hydrogen bonds and other stabilizing interactions. researchgate.net The calculated binding energies and inhibition constants from these simulations provide a rational basis for selecting promising candidates for further experimental evaluation. researchgate.netnih.gov

Table 5: Molecular Docking Results of Pyrazole Analogs with Protein Targets

| Pyrazole Analog | Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1,3,4-thiadiazole derivative | VEGFR-2 | -10.09 | Hydrogen bonds, van der Waals interactions |

| 1,3,4-thiadiazole derivative | Aurora A | -8.57 | Hydrogen bonds, hydrophobic interactions |

| 5-phenyl-1H-pyrazol-3-yl-urea derivative | BRAF(V600E) | -9.8 (example value) | Hydrogen bonds with key residues |

Data compiled from docking studies on various pyrazole derivatives. researchgate.netnih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules and their interactions with biological targets. unam.mx For 5-ethyl-1-phenyl-1H-pyrazol-4-amine, hydrogen bonding and π-π stacking are the most significant non-covalent forces at play.

Hydrogen Bonding: The primary amine group (-NH2) at the 4-position and the nitrogen atoms within the pyrazole ring are key sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. In the solid state, it is expected that intermolecular hydrogen bonds of the N-H···N type would be prominent, connecting adjacent molecules and influencing the crystal packing. iucr.org For instance, in the crystal structure of related 5-amino-1-phenyl-1H-pyrazole derivatives, similar hydrogen bonding patterns are observed, often leading to the formation of chains or more complex three-dimensional networks. iucr.org The presence of the ethyl group at the 5-position can influence the steric accessibility of the adjacent pyrazole nitrogen for hydrogen bonding.

Table 1: Predicted Non-Covalent Interaction Parameters for a Representative Phenyl-Pyrazole System

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N-H···N | 2.8 - 3.2 | 150 - 180 |

| π-π Stacking | Phenyl Ring ↔ Pyrazole Ring | 3.3 - 3.8 | Variable |

| C-H···π | Ethyl C-H ↔ Phenyl Ring | 2.5 - 2.9 | > 120 |

Note: The data in this table is illustrative and based on typical values observed in related crystal structures.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the structural or property descriptors of a series of compounds with their biological activities. For aminopyrazole derivatives, QSAR is a powerful tool to understand the structural requirements for a specific biological effect and to design new, more potent analogs.

Various QSAR methodologies have been applied to pyrazole derivatives, including:

2D-QSAR: This approach uses two-dimensional descriptors such as molecular weight, logP, and various topological indices to build a linear or non-linear relationship with activity. For aminopyrazole derivatives, 2D-QSAR studies have been employed to predict their inhibitory activity against various enzymes. researchgate.net

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D molecular fields (steric, electrostatic, hydrophobic) to develop a relationship with activity. These models provide a visual representation of the regions around the molecule where modifications would likely enhance or decrease activity. For 3-aminopyrazoles, 3D-QSAR studies have been instrumental in understanding their antitumor activity.

5D-QSAR: This more advanced methodology considers the conformational flexibility of both the ligand and the receptor, providing a more dynamic picture of the binding process.

A comprehensive QSAR analysis of aminopyrazole-derived compounds targeting fibroblast growth factor receptor (FGFR) kinase revealed that a model based on a genetic algorithm with multiple linear regression (GA-MLR) performed exceptionally well, suggesting a strong linear relationship between the selected molecular descriptors and the biological activity. researchgate.net This indicates that for this class of compounds, carefully selected 2D descriptors can be highly predictive.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Aminopyrazoles

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, partial charges | Influences electrostatic interactions with the target |

| Steric | Molecular volume, surface area | Defines the shape and fit within the binding pocket |

| Hydrophobic | LogP, molar refractivity | Relates to the compound's partitioning and transport |

| Topological | Connectivity indices, shape indices | Encodes information about molecular branching and size |

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an essential part of the early-stage drug discovery process, allowing for the filtering of compounds with potentially poor pharmacokinetic properties.

For this compound and its analogs, various ADME properties can be computationally estimated. These predictions are typically based on the compound's physicochemical properties and comparison to large databases of known drugs.

Key Predicted ADME Properties:

Absorption: Properties like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability. For many small molecule drugs, including pyrazole derivatives, good oral absorption is a key objective.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. High plasma protein binding can reduce the free concentration of the drug available to act on its target. BBB penetration is important for drugs targeting the central nervous system.

Metabolism: The prediction of metabolic stability and the identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes are critical. The phenyl and ethyl groups on this compound would be potential sites for metabolic modification.

Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, are estimated.

Studies on various pyrazole derivatives have shown that they generally exhibit favorable ADME profiles. For instance, in silico analysis of a series of pyrazole-based compounds showed good oral absorption and bioavailability characteristics. mdpi.com

Table 3: Predicted ADME Properties for a Representative Aminopyrazole Compound

| Property | Predicted Value/Range | Implication |

| Human Intestinal Absorption | High | Good potential for oral administration |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal absorption |

| Blood-Brain Barrier Penetration | Low to Moderate | May or may not cross into the brain, depending on specific structure |

| CYP2D6 Inhibition | Likely/Unlikely | Predicts potential for drug-drug interactions |

| LogP | 2.0 - 4.0 | Indicates good balance between solubility and permeability |

Note: The data in this table is illustrative and based on general predictions for aminopyrazole derivatives.

Spectroscopic and Structural Characterization Methodologies in Pyrazol 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of 5-ethyl-1-phenyl-1H-pyrazol-4-amine is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group, the phenyl ring, the pyrazole (B372694) ring, and the amino group. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The protons of the phenyl ring would likely appear as a complex multiplet in the aromatic region of the spectrum. The single proton on the pyrazole ring (H-3) is expected to resonate as a singlet. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift could be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | 1.2-1.4 | Triplet |

| Ethyl CH₂ | 2.6-2.8 | Quartet |

| Phenyl H | 7.2-7.6 | Multiplet |

| Pyrazole H-3 | 7.5-8.0 | Singlet |

| Amino NH₂ | 3.5-5.0 (broad) | Singlet |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the six carbons of the phenyl ring, and the three carbons of the pyrazole ring. The chemical shifts are influenced by the nature of the substituents and the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | 13-16 |

| Ethyl CH₂ | 20-25 |

| Phenyl C | 120-140 |

| Pyrazole C-3 | 135-140 |

| Pyrazole C-4 | 125-130 |

| Pyrazole C-5 | 145-150 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would establish the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, for instance, linking the ethyl CH₂ protons to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range couplings (2-3 bonds), which helps in piecing together the molecular structure. For example, it could show correlations between the pyrazole H-3 proton and the carbons of the phenyl ring, confirming their connectivity. Studies on similar pyrazole derivatives have demonstrated the utility of HMBC in distinguishing between isomers. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. In the context of this compound, NOESY could reveal through-space interactions between the protons of the phenyl ring and the pyrazole ring, helping to determine the preferred conformation of the molecule in solution. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic and aliphatic parts, and C=C and C=N bonds of the pyrazole and phenyl rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3300-3500 | Two bands, stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2970 | Stretching |

| C=C (aromatic) | 1500-1600 | Stretching |

| C=N (pyrazole) | 1550-1650 | Stretching |

The presence of a sharp band around 2200-2300 cm⁻¹ would indicate a nitrile group, which is absent in this molecule but present in some related pyrazoles. rsc.orgnist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular weight of this compound (C₁₁H₁₃N₃) is 187.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 187.

The fragmentation of pyrazole derivatives in the mass spectrometer often involves the cleavage of the pyrazole ring and the loss of substituents. For this compound, characteristic fragments could arise from the loss of the ethyl group, the amino group, or parts of the phenyl ring. Analysis of the fragmentation pattern provides valuable information for confirming the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure and Regiochemical Determination

If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide unequivocal proof of its structure. It would reveal the planarity of the pyrazole and phenyl rings and the orientation of the ethyl and amino substituents relative to the core structure. In similar pyrazolone (B3327878) derivatives, X-ray studies have shown that the pyrazole ring is planar. spast.org The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonding involving the amino group.

Medicinal Chemistry and Mechanistic Biology of Pyrazol 4 Amine Scaffolds

Principles of Rational Design for Pyrazole-Based Bioactive Entities

The development of novel drugs based on the pyrazol-4-amine scaffold is a systematic process that leverages computational and medicinal chemistry strategies to optimize potency, selectivity, and drug-like properties.

Pharmacophore Elucidation and Mapping Strategies

Pharmacophore modeling is a crucial first step in rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for biological activity. This process is particularly valuable when the precise structure of the target protein is unknown. nih.gov For pyrazole-based compounds, pharmacophore models have been successfully developed for various applications, including kinase inhibition and anticancer activity.

These models typically identify a common set of features: hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (R). For instance, a pharmacophore study on pyrazole (B372694) derivatives as cholinesterase inhibitors identified a model comprising two hydrophobic groups and two aromatic rings (HHRR) as essential for activity. nih.gov In the context of kinase inhibition, the pyrazole nitrogen atoms are often key hydrogen bond acceptors, while attached aryl groups fulfill hydrophobic and aromatic feature requirements. mdpi.commdpi.com

Table 1: Examples of Pharmacophore Features Identified for Pyrazole-Based Bioactive Agents

| Target/Activity | Key Pharmacophore Features | Representative Model | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | 2 Hydrophobic (H), 2 Aromatic Rings (R) | HHRR | nih.gov |

| Butyrylcholinesterase (BuChE) Inhibition | 1 Donor (D), 1 Hydrophobic (H), 2 Rings (R) | DHRR | nih.gov |

| Antiproliferative Activity | 2 Hydrophobic (H), 1 H-Bond Acceptor (A) | AHH |

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound but possess improved properties, such as better metabolic stability or novel intellectual property. The pyrazole ring is a popular replacement for other heterocyclic and aromatic systems.

A notable example is the development of dual leucine (B10760876) zipper kinase (DLK) inhibitors, where a shape-based scaffold hopping approach was used to replace a pyrimidine (B1678525) core with a pyrazole core. nih.govacs.org This modification led to compounds with improved physicochemical properties and brain penetrance, resulting in a potent and selective DLK inhibitor. nih.govacs.org Similarly, bioisosteric replacement of a phenylsulfonamide moiety in a known cyclin-dependent kinase (CDK) inhibitor with various pyrazole derivatives led to the discovery of a novel series of potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with high affinity for CDK2. nih.govnih.gov

Strategies for Optimizing Molecular Interactions with Biological Macromolecules

Optimizing the non-covalent interactions between a ligand and its biological target is fundamental to enhancing potency and selectivity. The pyrazole scaffold is adept at forming a variety of crucial interactions. Due to their heteroaromatic nature, pyrazoles uniquely combine the properties of heteroatoms for polar interactions with those of aromatic moieties for nonpolar interactions. nih.gov

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as key hydrogen bond acceptors. This is particularly important in kinase inhibition, where the pyrazole scaffold can form hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP. mdpi.comnih.gov The amino group of a pyrazol-4-amine can serve as a hydrogen bond donor.

Hydrophobic and π-Interactions: The pyrazole ring itself and attached aryl groups (like the phenyl group in 5-ethyl-1-phenyl-1H-pyrazol-4-amine) engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the target's binding pocket. mdpi.comnih.gov

Coordination with Metal Ions: In metalloenzymes, the pyrazole scaffold can position other functional groups to coordinate with the catalytic metal ion. For example, in carbonic anhydrase inhibitors, a sulfonamide group attached to a pyrazole-containing scaffold coordinates with the active site zinc ion. unifi.itrsc.org

Investigation of Molecular Mechanisms of Biological Activity (In Vitro Focus)

Understanding how pyrazol-4-amine-based compounds exert their effects at a molecular level is critical. In vitro assays are essential for elucidating these mechanisms, focusing on direct interactions with receptors and enzymes.

Ligand-Receptor Interaction Mechanisms (e.g., G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets. nih.gov The pyrazole scaffold is present in established GPCR modulators. For example, Rimonabant, a well-known inverse agonist of the cannabinoid receptor 1 (CB1), features a 1,5-diaryl-pyrazole core. mdpi.com The design of such ligands involves creating a molecule that fits precisely within the transmembrane binding pocket of the receptor, forming specific interactions that either activate (agonism) or block (antagonism) receptor signaling. nih.gov Computational modeling and scaffold hopping have been used to develop pyrazole-based ligands with selectivity for different GPCRs, such as the metabotropic glutamate (B1630785) 2 receptor (mGlu2). acs.org

Enzyme Inhibition Mechanisms (e.g., Kinases, Prostaglandin Reductase, Carbonic Anhydrase)

The pyrazol-4-amine scaffold is a versatile foundation for designing inhibitors of various enzyme classes.

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is considered a privileged structure in the design of protein kinase inhibitors (PKIs). mdpi.com Many pyrazole-based inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. The mechanism often involves the pyrazole ring acting as a hinge-binder, forming one or more hydrogen bonds with the backbone amide groups of the kinase hinge region. mdpi.comnih.gov This interaction, along with hydrophobic interactions in the surrounding pocket, prevents ATP from binding and blocks the phosphorylation of substrate proteins. The 4-aminopyrazolopyrimidine scaffold is a well-established pharmacophore for potent kinase inhibitors. nih.gov

Table 2: In Vitro Activity of Representative Pyrazole-Based Kinase Inhibitors

| Compound/Scaffold | Target Kinase(s) | Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Ruxolitinib | JAK1, JAK2 | ~3 nM | mdpi.com |

| Afuresertib | Akt1 | Kᵢ = 0.08 nM | |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15 ) | CDK2 | Kᵢ = 5 nM | nih.govnih.gov |

| 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide (Compound 5 ) | ROCK-II | IC₅₀ = 3 nM | nih.gov |

While direct inhibition of "prostaglandin reductase" by pyrazoles is not extensively documented, the pyrazole scaffold is famously used in selective inhibitors of cyclooxygenase-2 (COX-2). COX enzymes catalyze a key step in the synthesis of prostaglandins (B1171923). researchgate.net By inhibiting COX-2, pyrazole-based drugs like Celecoxib effectively reduce the production of prostaglandins that mediate inflammation and pain. nih.govnih.gov The mechanism of selectivity relies on the inhibitor's ability to fit into a hydrophobic side pocket present in the COX-2 active site but not in the COX-1 isoform. The sulfonamide or a similar group on the pyrazole derivative binds to this side pocket, conferring selectivity. nih.gov

Table 3: In Vitro COX Inhibition by Representative Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2a | 350.21 | 19.87 | 17.63 | nih.gov |

| Compound 3b | 875.92 | 39.43 | 22.21 | nih.gov |

| Compound 5b | 676.59 | 38.73 | 17.47 | nih.gov |

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govtandfonline.com Pyrazole derivatives, typically incorporating a benzenesulfonamide (B165840) moiety, are effective inhibitors of various CA isoforms. rsc.orgnih.gov The primary mechanism of inhibition involves the sulfonamide group (SO₂NH₂) deprotonating and coordinating directly to the Zn²⁺ ion in the enzyme's active site. unifi.itnih.gov This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, thereby inhibiting the enzyme. The pyrazole scaffold serves as a stable framework to optimally position the sulfonamide group for this interaction and to form additional favorable contacts with amino acid residues in the active site. rsc.orgnih.gov

Table 4: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole-Based Sulfonamides

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 1f (Pyrazolo[4,3-c]pyridine sulfonamide) | 58.8 | 15.4 | nih.gov |

| Compound 1g (Pyrazolo[4,3-c]pyridine sulfonamide) | 66.8 | 18.9 | nih.gov |

| Compound 13 (Pyrazoline benzenesulfonamide) | 489.5 | 412.5 | nih.gov |

| Compound 14 (Pyrazoline benzenesulfonamide) | 316.7 | 450.6 | nih.gov |

Scientific Literature Review: The Chemical Compound this compound

The pyrazole scaffold is a well-recognized privileged structure in drug discovery, with numerous derivatives being investigated and developed for a wide range of therapeutic applications. bldpharm.com These scaffolds are integral to various approved drugs and are known to exhibit a wide spectrum of biological activities, including acting as kinase inhibitors. Research into pyrazole derivatives often involves extensive SAR studies to understand how different substituents on the pyrazole ring influence biological activity.

However, detailed investigations into the specific compound this compound, including its effects on intracellular signaling or the impact of its specific substituents (an ethyl group at position 5 and a phenyl group at position 1 of the pyrazole ring) on molecular recognition and target binding, are not documented in the available scientific papers and research articles.

Therefore, a comprehensive article focusing solely on the medicinal chemistry and mechanistic biology of this compound, as per the requested detailed outline, cannot be generated at this time due to the absence of specific research data.

Catalysis and Materials Science Applications of Pyrazole Derivatives

Pyrazole (B372694) Derivatives as Ligands in Homogeneous Catalysis

The versatility of the pyrazole core allows for the design of a wide array of ligands for transition metal catalysts. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity. researchgate.net

Design and Synthesis of Metal-Pyrazole Complexes for Catalytic Transformations

The synthesis of metal-pyrazole complexes is a crucial step in the development of new catalysts. Generally, these complexes are prepared by reacting a suitable pyrazole derivative with a metal precursor. The pyrazole can act as a neutral two-electron donor or, upon deprotonation, as an anionic pyrazolate ligand, which can bridge multiple metal centers. nih.govuninsubria.it

For instance, a new pyrazole-tethered phosphine (B1218219) ligand has been synthesized and used to create a palladium complex for Suzuki coupling and amination reactions. researchgate.net The design of this ligand, featuring a phosphine group attached to a pyrazole ring, allows for the modulation of both steric and electronic effects, which are critical for catalytic performance. researchgate.net Similarly, mononuclear palladium(II) complexes with bidentate trans-chelating pyrazole ligands have been synthesized and characterized, demonstrating the diverse coordination chemistry of pyrazole-based ligands. researchgate.net

In a different approach, three-dimensional coordination polymers have been constructed using 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole as a ligand, showcasing the ability of functionalized pyrazoles to form complex architectures with metal ions. rsc.org While specific synthetic routes for metal complexes of 5-ethyl-1-phenyl-1H-pyrazol-4-amine are not extensively documented in the reviewed literature, the general principles of pyrazole coordination chemistry suggest that it can readily form complexes with various transition metals.

Mechanistic Studies of Catalytic Processes (e.g., Heck Reaction, Oxidation Reactions)

Understanding the mechanism of catalytic reactions is key to optimizing catalyst performance. Pyrazole-based ligands have been employed in a variety of catalytic transformations, including the Heck reaction and oxidation reactions.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. Pyrazole-containing ligands have been shown to be effective in this transformation. For example, a series of new indole-pyrazole hybrids were synthesized via a ligandless palladium-catalyzed Heck coupling reaction. researchgate.net In another study, a monomeric palladium(II) complex with a trans-chelated pyrazole ligand served as an effective pre-catalyst for the Heck coupling of iodobenzene (B50100) and t-butyl acrylate (B77674) under mild, aerobic conditions. researchgate.net The mechanism of these reactions typically involves the oxidative addition of the aryl halide to the palladium(0) center, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the product and regenerate the catalyst.

Oxidation Reactions: Pyrazole derivatives have also been utilized in catalytic oxidation reactions. A novel oxidative dehydrogenative coupling of pyrazol-5-amines has been developed to selectively form highly functionalized heteroaromatic azo compounds. nih.govacs.org This reaction proceeds via a copper-catalyzed or iodine-mediated pathway, highlighting the role of the pyrazole moiety in facilitating the oxidation process. nih.govacs.org The proposed mechanism involves the formation of a radical intermediate on the pyrazole ring, which then couples to form the azo product. nih.gov

Influence of Ligand Design on Catalytic Efficiency and Selectivity

The design of the pyrazole ligand has a profound impact on the efficiency and selectivity of the catalytic process. By modifying the substituents on the pyrazole ring, it is possible to tune the electronic and steric environment around the metal center.

For example, in the palladium-catalyzed Suzuki coupling reaction, the use of a pyrazole-tethered phosphine ligand allowed for efficient coupling of aryl bromides with phenylboronic acid. researchgate.net The steric bulk of the substituents on the pyrazole ring can influence the rate of reductive elimination, a key step in the catalytic cycle. researchgate.net Similarly, in the ring-opening polymerization of L-lactide, the use of pyrazole ligands with titanium isopropoxide significantly enhanced the catalytic activity compared to using the titanium catalyst alone. rsc.orgnih.gov The cooperative effect between two titanium centers, bridged by the pyrazole ligand, was proposed to be responsible for the increased activity. rsc.org

Furthermore, the presence of a protic NH group in the pyrazole ligand can lead to metal-ligand cooperation, where the NH group participates in the catalytic cycle by acting as a proton shuttle or by forming hydrogen bonds with the substrate. nih.gov This bifunctional catalysis can lead to enhanced reactivity and selectivity in reactions such as transfer hydrogenation. nih.gov

Exploration of Pyrazole Scaffolds in Advanced Materials Development

The unique structural and electronic properties of pyrazoles make them attractive building blocks for the development of advanced materials. mdpi.comresearchgate.net The ability of pyrazoles to form stable complexes with a wide range of metal ions has been exploited in the design of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org

These materials can exhibit interesting properties such as luminescence, porosity, and catalytic activity. For instance, a series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand have been synthesized and shown to have interesting magnetic and fluorescence properties. rsc.org The thermal stability and luminescent properties of cadmium and cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have also been investigated, suggesting their potential application in optoelectronic devices. rsc.org

Moreover, pyrazole derivatives have been incorporated into the main chain of conjugated polymers to create new materials with tailored optical and electronic properties. researchgate.net These polymers are often soluble in common organic solvents, which facilitates their processing and application in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net While the direct incorporation of this compound into advanced materials is not widely reported, its structural features suggest its potential as a monomer or a modifying agent in the synthesis of functional polymers and coordination materials.

Below is a table summarizing the catalytic applications of some pyrazole derivatives:

| Catalyst/Ligand | Reaction Type | Substrates | Key Findings | Reference |

| Pyrazole-tethered phosphine-Pd complex | Suzuki Coupling | Aryl bromides and phenylboronic acid | Efficient coupling under mild conditions. | researchgate.net |

| Pyrazole-tethered phosphine-Pd complex | Amination | Aryl bromide/triflate and amines | Facilitates amination reactions. | researchgate.net |

| Monomeric Pd(II) with trans-chelated pyrazole ligand | Heck Coupling | Iodobenzene and t-butyl acrylate | Active pre-catalyst under mild, aerobic conditions. | researchgate.net |

| TiOiPr4 with pyrazole ligand | Ring-Opening Polymerization | L-lactide | Enhanced catalytic activity due to cooperative effect. | rsc.org |

| Pyrazole ligand with Mn-catalyst | Transfer Hydrogenation | Alcohols | Efficient and tolerant catalytic system. | rsc.org |

| CuI with pyrazol-5-amines | Oxidative Dehydrogenative Coupling | Pyrazol-5-amines | Selective formation of azopyrroles. | nih.govacs.org |

Q & A

Basic: What are the common synthetic routes for 5-ethyl-1-phenyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step procedures, such as cyclocondensation of hydrazines with β-ketoesters or enaminones. Key steps include:

- Nucleophilic substitution to introduce the ethyl group at the pyrazole N1 position.

- Phenyl group incorporation via Suzuki coupling or Ullmann-type reactions.